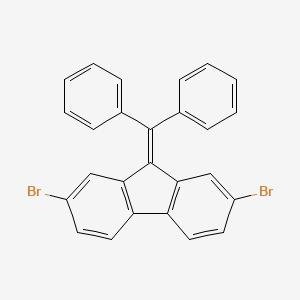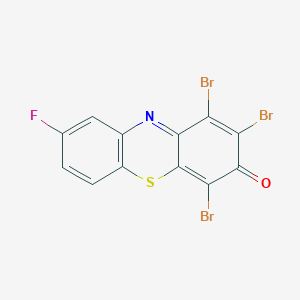
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound, with its unique bromine and fluorine substitutions, offers intriguing possibilities for various scientific and industrial applications.
Preparation Methods
The synthesis of 1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one typically involves multi-step organic reactions. One common method starts with the bromination of phenothiazine derivatives, followed by fluorination under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve refluxing the reactants in solvents like ethanol or acetic acid. Industrial production methods may employ continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into corresponding amines or thiols, typically using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex phenothiazine derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are explored for their therapeutic potential in treating psychiatric disorders, allergies, and other medical conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a common phenothiazine core, the presence of bromine and fluorine atoms in this compound imparts unique chemical and biological properties. For instance, the halogen substitutions may enhance its stability, reactivity, or biological activity compared to its analogs.
Similar compounds include:
Chlorpromazine: An antipsychotic used in the treatment of schizophrenia.
Promethazine: An antihistamine used to treat allergies and motion sickness.
Thioridazine: Another antipsychotic with a similar structure but different pharmacological profile.
Properties
CAS No. |
90251-98-2 |
|---|---|
Molecular Formula |
C12H3Br3FNOS |
Molecular Weight |
467.94 g/mol |
IUPAC Name |
1,2,4-tribromo-8-fluorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3H |
InChI Key |
DGXOAASNNRIFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
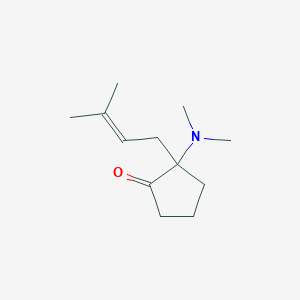
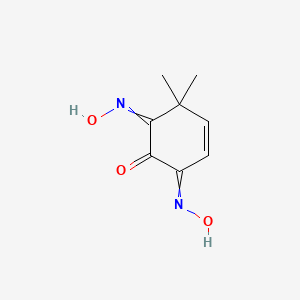
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
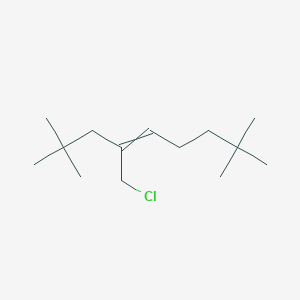
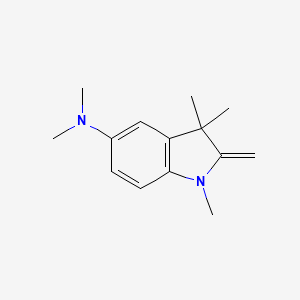
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
